molecular formula C9H8N2O2S B1305594 1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione CAS No. 81864-47-3

1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione

Cat. No.: B1305594
CAS No.: 81864-47-3
M. Wt: 208.24 g/mol
InChI Key: PMTXBVARJFBMAC-UHFFFAOYSA-N
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Description

6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol is a heterocyclic compound that features a unique structure combining elements of benzimidazole and dioxin

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to human carbonic anhydrase isozyme II, inhibiting its activity . This interaction is crucial as carbonic anhydrases are involved in regulating pH and ion balance in cells. Additionally, 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol may interact with other biomolecules, potentially affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Furthermore, its interaction with carbonic anhydrase can impact cellular pH regulation, which is vital for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of carbonic anhydrase isozyme II is a prime example, where it binds to the enzyme’s active site, preventing its normal function . This inhibition can lead to changes in cellular pH and ion balance, affecting various cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and enzyme function.

Dosage Effects in Animal Models

The effects of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, its interaction with carbonic anhydrase affects the bicarbonate buffering system, which is essential for maintaining pH balance in cells . Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes involved in these processes.

Transport and Distribution

The transport and distribution of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with carbonic anhydrase may localize it to regions where the enzyme is active, such as the cytoplasm or mitochondria. The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst to form the dioxino ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents such as thionyl chloride are often employed.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the parent compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-1H-[1,4]dioxino[2’,3’:4,5]benzo[d]imidazole-2-thiol is unique due to its combination of the benzimidazole and dioxin rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c14-9-10-5-3-7-8(4-6(5)11-9)13-2-1-12-7/h3-4H,1-2H2,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTXBVARJFBMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379486
Record name 6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81864-47-3
Record name 6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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